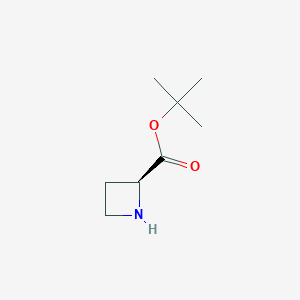

L-Azetidin-2-carbonsäure-tert-butylester

Übersicht

Beschreibung

Synthesis Analysis

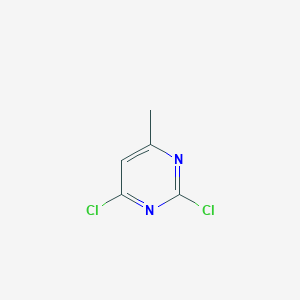

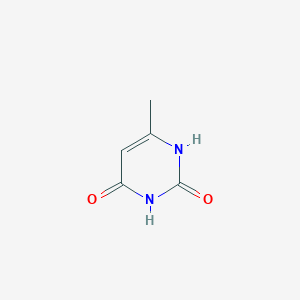

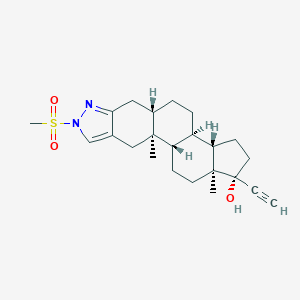

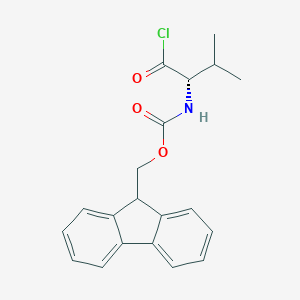

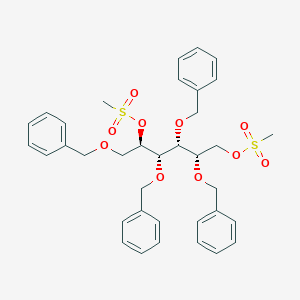

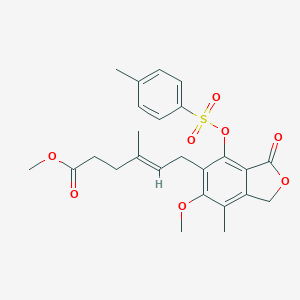

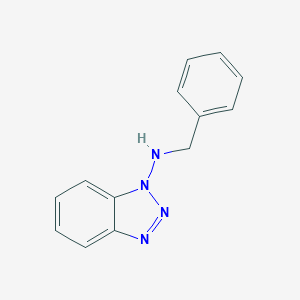

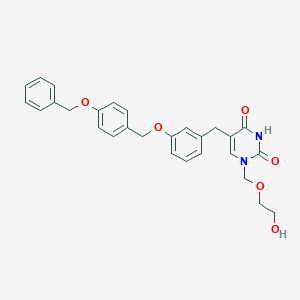

The synthesis of L-Azetidine-2-carboxylic Acid t-Butyl Ester involves several key steps starting from commercially available precursors. A notable method involves the regioselective allylation of alpha-tert-butyl beta-methyl N-(PhF)aspartate, followed by selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. This process yields enantiopure azetidine-2-carboxylic acids with various side chains, demonstrating the versatility of synthesis approaches for azetidine derivatives (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

Azetidine-2-carboxylic acids, including L-Azetidine-2-carboxylic Acid t-Butyl Ester, feature a unique four-membered ring structure that significantly influences their chemical behavior and biological activity. The molecular structure of these compounds allows for the incorporation into peptides in place of proline, affecting the protein folding and activity due to the conformational constraints imposed by the azetidine ring.

Chemical Reactions and Properties

Azetidine-2-carboxylic acid derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of orthogonally protected amino acid-Aze chimeras involves multiple steps, including oxidation and displacement reactions, showcasing the chemical versatility of azetidine-2-carboxylic acid derivatives (Sajjadi & Lubell, 2008).

Wissenschaftliche Forschungsanwendungen

Entgiftung und Assimilation in Mikroorganismen

Wissenschaftliches Feld: Mikrobiologie Zusammenfassung der Anwendung: Diese Verbindung wird hinsichtlich ihrer Rolle bei den Entgiftungs- und Assimilationsprozessen in Pilzen, insbesondere in Aspergillus nidulans , untersucht. Experimentelle VerfahrenForscher untersuchen die Fähigkeit von A. nidulans, der Toxizität von L-Azetidin-2-carbonsäure zu widerstehen und sie als Stickstoffquelle über GABA-Katabolismus und die Wirkung der AzhA-Hydrolase zu nutzen . Technische Details: Die Studie beinhaltet die heterologe Expression des AzhA-Proteins, um die Empfindlichkeit von Saccharomyces cerevisiae gegenüber dieser Verbindung zu ergänzen .

Induktion von ER-Stress

Wissenschaftliches Feld: Zellbiologie Zusammenfassung der Anwendung: L-Azetidin-2-carbonsäure wird verwendet, um ER-Stress zu induzieren, der entscheidend ist, um die Reaktion auf ungefaltete Proteine (UPR) und Autophagie zu verstehen . Experimentelle Verfahren: Die Verbindung wird auf Zellen angewendet, um die Auswirkungen auf die Phospho-eIF2α-Spiegel und LC3-II in kalziumabhängiger Weise zu beobachten . Technische Details: Die Forschung untersucht die Rolle von intrazellulärem Kalzium bei der Aktivierung des PERK-Arms der UPR und der LC3-Lipidation .

Studien zur Proteinfehlfaltung

Wissenschaftliches Feld: Biochemie Zusammenfassung der Anwendung: Die Rolle der Verbindung bei der Proteinfehlfaltung ist aufgrund ihrer strukturellen Ähnlichkeit mit Prolin von Interesse, was zu einer Einarbeitung in Proteine und anschließender Fehlfaltung führen kann . Experimentelle Verfahren: Studien konzentrieren sich auf die enzymatische Hydrolyse und Ringöffnung von L-Azetidin-2-carboxylat, um seine biologischen und medizinchemischen Implikationen zu verstehen . Technische Details: Die schnelle Einbindung der Verbindung in Proteine und ihre disruptive Wirkung auf die normale Proteinfunktion sind wichtige Forschungsbereiche .

Hemmung der Kollagensynthese

Wissenschaftliches Feld: Dermatologie und Tissue Engineering Zusammenfassung der Anwendung: Sie dient als Hemmstoff der Kollagensynthese, was für die Forschung zur Hautalterung und Anwendungen im Tissue Engineering von Bedeutung ist

Wirkmechanismus

Target of Action

L-Azetidine-2-carboxylic Acid t-Butyl Ester, also known as Tert-butyl (2S)-azetidine-2-carboxylate, is a four-membered ring analog of L-proline . It is primarily targeted at proteins, where it can be incorporated instead of proline, leading to protein misconstruction .

Mode of Action

The compound interferes with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This interference with protein folding can disrupt the normal function of the protein .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway. It acts as an inhibitor of collagen synthesis, which is a crucial part of the extracellular matrix and connective tissues . This inhibition can have downstream effects on tissue structure and function.

Pharmacokinetics

Its molecular weight (15721 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of normal protein structure and function. This can lead to a variety of cellular effects, depending on the specific proteins affected. For example, it has been noted as an anti-angiogenic agent, potentially inhibiting the formation of new blood vessels .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFEQCEQIAFES-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447143 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129740-14-3 | |

| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)